molecular formula C10H9ClN2OS B2823553 S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate CAS No. 1978338-13-4

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate

Cat. No.: B2823553
CAS No.: 1978338-13-4
M. Wt: 240.71
InChI Key: SDCVXLRPELRZIA-UHFFFAOYSA-N
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Description

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate: is an organic compound characterized by the presence of a chloro and cyano group on a phenyl ring, along with a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate typically involves the reaction of 3-chloro-5-cyanophenol with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of carbamothioate derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

  • S-(3-chloro-5-methylphenyl) N,N-dimethylcarbamothioate
  • S-(3-chloro-5-nitrophenyl) N,N-dimethylcarbamothioate
  • S-(3-chloro-5-fluorophenyl) N,N-dimethylcarbamothioate

Comparison: S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate is unique due to the presence of the cyano group, which imparts distinct electronic properties compared to its analogs. This difference can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-13(2)10(14)15-9-4-7(6-12)3-8(11)5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCVXLRPELRZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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